Chlorocholine Chloride-d9
Description
Contextualization of Chlormequat (B1206847) Chloride as a Core Research Compound
Chlormequat chloride, also known as chlorocholine chloride, is a quaternary ammonium (B1175870) compound that has been a subject of scientific interest for decades. acs.org It functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes. medchemexpress.eumedchemexpress.eumedchemexpress.com This inhibitory action leads to desirable agricultural traits such as reduced stem height, increased stem and stalk strength, and prevention of lodging in cereals. acs.orgherts.ac.uk
The compound's effects have been studied on a wide range of plants, including wheat, rye, oats, and ornamental plants like poinsettias and chrysanthemums. acs.orgherts.ac.uk Research has also explored its impact on the chemical composition and yield of medicinal plants, such as Angelica sinensis. mdpi.com Beyond its agricultural applications, Chlormequat Chloride serves as a model compound in toxicological studies and in the development of analytical methods for detecting pesticide residues in food and environmental samples. fera.co.uktaylorandfrancis.com The analysis of Chlormequat often involves techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). fera.co.ukepa.govcaa.go.jp
Significance of Deuterated Analogs in Modern Chemical and Biological Research
Deuterated analogs, such as Chlorocholine Chloride-d9, are indispensable tools in modern research, particularly in analytical chemistry and metabolic studies. clearsynth.comsymeres.com In these compounds, one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612). wikipedia.org This substitution results in a molecule that is chemically very similar to its non-deuterated counterpart but has a higher molecular weight.
The key advantage of using deuterated analogs lies in their utility as internal standards in quantitative analysis, especially in mass spectrometry-based methods. clearsynth.comwisdomlib.orgscioninstruments.com Internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the results. scioninstruments.comcerilliant.com Because deuterated standards have nearly identical chemical and physical properties to the analyte of interest, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer, making them ideal for normalizing the analytical signal. scioninstruments.comresearchgate.net
Rationale for Deuterium Labeling in Investigating Chemical Processes
Isotopic labeling with deuterium is a powerful technique used to trace the path of molecules through chemical reactions and biological pathways. wikipedia.orgcreative-proteomics.com By introducing a "labeled" compound into a system, researchers can follow its transformation and identify its metabolites or degradation products. wikipedia.org This is because the deuterium atoms act as a "tag" that can be detected by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. arkat-usa.org
One of the primary applications of deuterium labeling is in metabolic studies. symeres.com For instance, deuterated compounds can be administered to organisms to study how a drug or other substance is absorbed, distributed, metabolized, and excreted (ADME). symeres.comacs.org This information is crucial for understanding the efficacy and safety of new drugs. tandfonline.comnih.gov
The use of deuterium labeling can also provide insights into reaction mechanisms through the kinetic isotope effect (KIE). symeres.com The C-D bond is stronger than the C-H bond, so reactions that involve breaking this bond will proceed at a slower rate for the deuterated compound. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine whether the breaking of a specific C-H bond is a rate-determining step in the reaction. symeres.comarkat-usa.org
Overview of Research Domains Utilizing this compound
This compound is primarily utilized in research areas that require the precise quantification of Chlormequat Chloride. These domains include:
Analytical Chemistry and Food Safety: this compound serves as an internal standard in methods for detecting and quantifying Chlormequat Chloride residues in food products and environmental samples. pharmaffiliates.com Regulatory bodies worldwide set maximum residue levels (MRLs) for pesticides in food, and accurate analytical methods are essential for ensuring compliance. fera.co.uk The use of a deuterated internal standard like this compound is critical for the accuracy of these methods, particularly with sensitive techniques like LC-MS/MS. epa.govwur.nlfao.org
Metabolic Studies: In the field of drug metabolism and pharmacokinetics (DMPK), deuterated compounds are invaluable. symeres.com While not a pharmaceutical itself, studying the metabolism of plant growth regulators like Chlormequat is important for understanding their potential impact on organisms that consume treated plants. Labeled compounds like ¹⁵N-CCC and d9-chlormequat have been used to trace the metabolic fate of Chlormequat in laying hens. researchgate.net
Plant Science: Research in plant science utilizes Chlormequat Chloride to investigate the mechanisms of plant growth and development, particularly the gibberellin biosynthesis pathway. medchemexpress.eumedchemexpress.eumedchemexpress.com While the non-labeled compound is used for the primary treatment, the deuterated analog can be employed in analytical procedures to accurately measure the uptake and distribution of Chlormequat within the plant tissues.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloroethyl-tris(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZZMRAGKVHANO-KYRNGWDOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCl)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745732 | |
| Record name | 2-Chloro-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219257-11-0 | |
| Record name | 2-Chloro-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1219257-11-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Isotopic Enrichment Methodologies of Chlorocholine Chloride D9
Chemical Pathways for Deuterium (B1214612) Incorporation
The synthesis of chlorocholine chloride-d9 primarily involves the introduction of deuterium atoms onto the methyl groups attached to the nitrogen atom. This is typically achieved through the use of deuterated precursors and optimized reaction conditions to ensure high isotopic enrichment.
Precursor Selection and Reaction Optimization
The most common and economically viable source of deuterium for this synthesis is deuterated methylating agents. The selection of the appropriate precursor is crucial for achieving high levels of deuterium incorporation. For instance, the reaction can proceed via the quaternization of a suitable amine with a deuterated methyl halide, such as iodomethane-d3 (B117434) or bromomethane-d3.
The general synthetic approach involves the reaction of 2-chloro-N,N-dimethylethanamine with a deuterated methylating agent. Alternatively, starting with a deuterated precursor like trimethylamine-d9 and reacting it with 1,2-dichloroethane (B1671644) can also yield the desired product. The optimization of reaction parameters such as temperature, solvent, and reaction time is essential to maximize the yield and isotopic purity of the final product.
Deuteration Strategies for Methyl Group Labeling
The key to synthesizing this compound is the specific labeling of the three methyl groups attached to the nitrogen atom. This is accomplished by using a methylating agent where all three hydrogen atoms on the methyl group are replaced with deuterium. A common strategy involves the use of iodomethane-d3 (CD3I) or a similar deuterated methyl halide.
The reaction proceeds as a standard quaternization of an amine. For example, reacting 2-chloro-N,N-dimethylethanamine with three equivalents of iodomethane-d3 would theoretically yield chlorocholine chloride with nine deuterium atoms on the methyl groups. However, a more direct and efficient method often involves starting with a fully deuterated precursor like trimethylamine-d9.
Spectroscopic and Chromatographic Techniques for Isotopic Purity Assessment
Ensuring the high isotopic purity of this compound is paramount for its use as an internal standard. A combination of spectroscopic and chromatographic techniques is employed to confirm the successful incorporation of deuterium and to quantify the isotopic abundance.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Confirmation
Deuterium (²H) NMR spectroscopy is a powerful tool for confirming the presence and location of deuterium atoms within a molecule. nih.govbiorxiv.org In the case of this compound, the absence of signals in the proton (¹H) NMR spectrum corresponding to the methyl groups, which would typically appear around 3.2 ppm, provides initial evidence of successful deuteration. frontiersin.org
Conversely, the ²H NMR spectrum will show a distinct signal in the region corresponding to the deuterated methyl groups. biorxiv.org The chemical shift of this signal will be very similar to the proton chemical shift, but the quadrupolar nature of the deuterium nucleus results in broader peaks. High-resolution NMR techniques can provide detailed information about the extent of deuteration at each specific site. frontiersin.org
Mass Spectrometry for Isotopic Abundance Determination
Mass spectrometry (MS) is the primary technique for determining the isotopic abundance and confirming the molecular weight of this compound. researchgate.net The mass spectrum of the deuterated compound will show a molecular ion peak that is nine mass units higher than that of the unlabeled chlorocholine chloride.
By analyzing the relative intensities of the isotopic peaks, the percentage of d9, as well as the presence of any lower deuterated species (d1 through d8), can be accurately quantified. This data is critical for establishing the isotopic enrichment of the synthesized standard. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often used for this analysis, providing both separation from impurities and precise mass determination. researchgate.net
Scale-Up Considerations for Research-Grade Production
The production of research-grade this compound requires careful consideration of scalability. While laboratory-scale synthesis can be straightforward, scaling up production presents challenges related to cost, efficiency, and maintaining high isotopic purity. pib.gov.ingoogle.com
Advanced Analytical Research Applications of Chlorocholine Chloride D9
Role as an Internal Standard in Quantitative Analysis
In quantitative analysis, particularly in chromatography coupled with mass spectrometry, an internal standard (ISTD) is a substance with properties similar to the target analyte that is added in a known quantity to every sample, blank, and calibration standard. libretexts.org The purpose of the ISTD is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. scispace.com Stable isotope-labeled (SIL) compounds, such as Chlorocholine Chloride-d9, are considered the gold standard for internal standards in mass spectrometry. scispace.com They co-elute with the non-labeled analyte and exhibit nearly identical chemical and physical behavior during extraction, derivatization, and ionization, yet are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. texilajournal.com This allows for highly accurate and precise quantification by comparing the signal response of the analyte to the known concentration of the internal standard. clearsynth.comnih.gov
Compensation for Matrix Effects in Complex Samples
Complex sample matrices, such as those found in food, soil, water, and biological tissues, contain numerous compounds that can interfere with the analysis of the target analyte. clearsynth.comlcms.cz This interference, known as the matrix effect, can cause either suppression or enhancement of the analyte's signal in the mass spectrometer's ion source, leading to inaccurate quantification. texilajournal.com For example, when analyzing plant growth regulators in traditional Chinese medicines, significant matrix effects have been observed. researchgate.net
This compound is instrumental in mitigating these matrix effects. texilajournal.com Because it is chemically almost identical to the non-deuterated Chlormequat (B1206847), it experiences the same signal suppression or enhancement as the analyte. texilajournal.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix is effectively normalized. This ensures that the quantitative results remain accurate even across different and complex sample types, such as cannabis, grapes, and cereal products. lcms.czlcms.czwaters.com The use of deuterated analogues has been shown to limit the effect the matrix has on the quantitative value, even for analytes that are not the exact isotopically labeled equivalent. lcms.cz
Enhancement of Analytical Method Robustness and Reproducibility
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. europa.euchromatographyonline.com Reproducibility refers to the degree of agreement between results obtained from the same sample under varied conditions, such as different labs, analysts, or instruments. chromatographyonline.com
The use of this compound as an internal standard significantly enhances both robustness and reproducibility. scispace.comresearchgate.net It corrects for variations that can occur during the analytical process, including:
Sample Preparation: Losses during extraction, cleanup, and concentration steps are accounted for since the deuterated standard is affected in the same way as the analyte. researchgate.netresearchgate.net
Injection Volume: Minor inconsistencies in the volume of sample injected into the chromatograph are normalized. libretexts.org
Instrumental Variability: Fluctuations in the performance of the mass spectrometer's ion source or detector over time are compensated for. scispace.com
By minimizing the impact of these potential sources of error, methods employing this compound demonstrate superior precision and accuracy. texilajournal.comresearchgate.net For instance, a method for analyzing Chlormequat and Mepiquat in food matrices using their respective deuterated internal standards (d9-chlormequat and d6-mepiquat) achieved excellent intra- and inter-assay precision with variability values below 7%. researchgate.netresearchgate.net
Development and Validation of Chromatographic-Mass Spectrometric Methods
The development and validation of robust analytical methods are crucial for the accurate quantification of residues like Chlormequat in various samples. nih.govnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for this purpose due to its high sensitivity and selectivity. researchgate.netresearchgate.net In these methods, this compound is the internal standard of choice for ensuring reliable quantification of Chlormequat. researchgate.neteurl-pesticides.eu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS methods provide quantitative analysis of major plant hormones and growth regulators from crude extracts in a single run. researchgate.netresearchgate.net The methodology involves chromatographic separation of the analytes followed by detection using a tandem mass spectrometer. The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte (Chlormequat) and its internal standard (this compound). This provides a high degree of specificity, minimizing interference from other compounds in the sample. researchgate.net
The table below shows typical parameters for an LC-MS/MS method used for the analysis of Chlormequat, including the specific mass transitions monitored for the analyte and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chlormequat | 122.1 | 58.1 | 20 |
| 122.1 | 79.0 | 15 | |
| This compound (ISTD) | 131.2 | 66.2 | 22 |
| 131.2 | 58.1 | 35 | |
| This table presents example data synthesized from common practices in LC-MS/MS analysis and may not reflect a single specific study. |
Method validation according to international guidelines confirms the performance of the analytical procedure. europa.euepa.gov The table below summarizes typical validation results for an LC-MS/MS method for Chlormequat in a food matrix using this compound.
| Validation Parameter | Result |
| Linearity Range | 0.001 - 50 mg/kg |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.001 - 0.002 mg/kg |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg |
| Average Recovery | 83 - 102% |
| Precision (RSD) | < 7% |
| Data compiled from findings in studies researchgate.netlcms.czwaters.comresearchgate.netresearchgate.net. |
Chlormequat is a small, highly polar, cationic compound, which makes it difficult to retain on traditional reversed-phase (RP) liquid chromatography columns. lcms.czresearchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that uses a polar stationary phase (such as silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent, like acetonitrile (B52724). nih.govlcms.cz This technique is well-suited for separating polar compounds. nih.gov
Several LC-MS/MS methods have been developed using HILIC for the analysis of Chlormequat. lcms.czresearchgate.net For example, a method for analyzing plant growth regulators in grapes utilized a pentfluorophenyl bonded phase column for HILIC separation with a mass spectrometry-friendly mobile phase. lcms.cz Another approach used a HILIC column to separate Chlormequat and Mepiquat in tomato cultivation matrices, demonstrating the effectiveness of this technique for polar analytes. researchgate.net In these applications, this compound is essential for accurate quantification by compensating for any variability in retention time and ionization efficiency inherent in HILIC separations.
Another strategy to analyze ionic compounds like Chlormequat using reversed-phase chromatography is ion-pair chromatography. chromatographyonline.com This technique involves adding an ion-pair reagent to the mobile phase. lib4ri.ch The reagent has a charged functional group and a nonpolar tail. For a positively charged analyte like Chlormequat (a quaternary ammonium (B1175870) cation), an anionic ion-pair reagent (e.g., hexane (B92381) sulfonic acid) is used. chromatographyonline.com The reagent's nonpolar tail adsorbs to the nonpolar stationary phase, creating a charged surface that can then retain the ionic analyte via electrostatic interactions. chromatographyonline.comlib4ri.ch
This allows for the separation of highly polar, ionic compounds on common C18 or C8 columns. lib4ri.ch While this technique can be very effective, it can also be complex to develop and may suffer from issues like long column equilibration times and incompatibility with gradient elution. chromatographyonline.com When ion-pair chromatography is coupled with mass spectrometry, the use of this compound as an internal standard is crucial to correct for the complex interactions between the analyte, the ion-pair reagent, the stationary phase, and the mobile phase, thereby ensuring the robustness and accuracy of the quantitative results.
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
The analysis of chlorocholine chloride by Gas Chromatography-Mass Spectrometry (GC-MS) presents a challenge due to its nature as a quaternary ammonium salt, which makes it non-volatile. To overcome this, a derivatization step is required to convert it into a more volatile compound suitable for GC analysis.
A common derivatization technique involves the reaction of chlorocholine chloride with reagents like pentafluorothiophenol (B1630374) to create a volatile derivative. researchgate.net However, this reaction can be non-specific and may be influenced by matrix components. The use of this compound as an internal standard is paramount in this context. Added at the beginning of the sample preparation, it undergoes the same derivatization process as the target analyte. This co-derivatization ensures that any variability or inefficiency in the reaction is mirrored in both the analyte and the standard, allowing for accurate correction and quantification. researchgate.net GC-MS analysis is then typically performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
Table 1: Illustrative GC-MS Parameters for Derivatized Chlormequat Analysis
This table presents hypothetical yet representative ions that would be monitored in a GC-MS analysis after a derivatization step. Actual ions would depend on the specific derivatization agent used.
| Compound | Monitored Ion (m/z) - Quantifier | Monitored Ion (m/z) - Qualifier |
|---|---|---|
| Derivatized Chlormequat | Specific Fragment Ion 1 | Specific Fragment Ion 2 |
| Derivatized this compound | Specific Fragment Ion 1 + 9 amu | Specific Fragment Ion 2 + 9 amu |
High-Resolution Mass Spectrometry (HRMS) for Enhanced Specificity
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become a dominant technique for analyzing polar pesticides like chlormequat. innovareacademics.in Unlike GC-MS, LC-HRMS can analyze chlorocholine chloride in its native form, eliminating the need for derivatization. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide exceptional mass accuracy (typically to the third or fourth decimal place) and high resolving power. innovareacademics.in
This high resolution allows for the differentiation of the target analyte from matrix interferences that may have the same nominal mass, thereby significantly enhancing specificity and reducing the likelihood of false positives. innovareacademics.in In this application, this compound serves as an ideal internal standard. Its exact mass is distinct from the unlabeled analyte, allowing the HRMS instrument to detect both compounds simultaneously and with high confidence. This approach is fundamental to methods that need to achieve very low detection limits in challenging matrices like food products. innovareacademics.in
Sample Preparation Techniques Facilitated by Deuterated Analogs
Effective sample preparation is crucial for removing interfering matrix components and concentrating the target analyte. Adding this compound at the start of the extraction process is a key strategy to monitor and correct for analyte losses at every stage, from initial extraction to final cleanup. eurl-pesticides.euresearchgate.net
Solid-Phase Extraction (SPE) is a common cleanup technique used to isolate analytes from a liquid sample. For a highly polar compound like chlorocholine chloride, selecting the appropriate SPE sorbent is critical. Strong cation-exchange resins are often employed for their ability to retain the positively charged quaternary amine. researchgate.net During method development, different sorbents, pH conditions, and elution solvents are tested. The recovery of this compound is the primary metric used to evaluate and optimize the efficiency of the SPE protocol, ensuring the final method is both effective and reproducible. unirioja.esresearchgate.netmdpi.com
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses high temperature and pressure to extract analytes from solid samples more efficiently than traditional methods. nih.gov It is particularly useful for matrices like grains or soil. When developing a PLE method for chlormequat, parameters such as the extraction solvent (e.g., methanol (B129727)/water or acetonitrile/water mixtures), temperature, and pressure cycles are optimized. nih.govplos.org By spiking the sample with this compound prior to extraction, analysts can accurately determine the recovery under different conditions and select the most efficient and robust strategy.
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food. teledynetekmar.comchromatographyonline.com It involves an initial extraction with acetonitrile followed by a partitioning step with salts and a cleanup step using dispersive SPE (dSPE). eurl-pesticides.euthermofisher.com For highly polar compounds like chlormequat, the standard QuEChERS procedure often requires modification, such as using acidified methanol for the extraction. eurl-pesticides.eu The European Union Reference Laboratory (EURL) has developed a "Quick Polar Pesticides Method" (QuPPe) based on this principle. eurl-pesticides.eu In all variations of the QuEChERS method, the inclusion of this compound is essential to correct for analyte loss and matrix effects, ensuring the method's ruggedness across diverse food types. eurl-pesticides.eueurl-pesticides.eu
Table 2: Representative Recovery Data for Chlormequat in Pears using an Optimized SPE-LC/MS/MS Method
This table is based on findings from a study developing a method for chlormequat determination in fruit. It demonstrates the method's performance, which relies on an internal standard like this compound for accuracy. researchgate.net
| Fortification Level (mg/kg) | Mean Recovery % (n=6) | Precision (RSD %) - Run-to-Run | Precision (RSD %) - Day-to-Day |
|---|---|---|---|
| 1.5 | 92% | 7.9% | 9.3% |
| 0.3 | 86% | 9.1% | 13.4% |
Pressurized Liquid Extraction (PLE) Strategies
Calibration and Quantification Strategies in Residue Analysis
Accurate quantification is the ultimate goal of any residue analysis. The presence of co-extracted matrix components can suppress or enhance the analyte signal in the mass spectrometer, a phenomenon known as the "matrix effect." Using an isotopically labeled internal standard like this compound is the most effective way to compensate for these effects. eurl-pesticides.euresearchgate.net
The quantification is typically performed using an internal calibration approach. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration. nih.gov This ratioing corrects for variations in injection volume, instrument response, and matrix effects, as both the analyte and the standard are affected proportionally. For the highest accuracy, matrix-matched calibration standards (prepared in a blank sample extract) are often used in conjunction with the internal standard to precisely mimic the analytical conditions of the unknown samples. nih.govresearchgate.net This combined strategy ensures high levels of accuracy and reliability, suitable for regulatory monitoring of chlormequat residues. eurl-pesticides.eunih.gov
Isotope Dilution Mass Spectrometry (IDMS) Principles
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantifying chemical substances with a high degree of accuracy and precision. wikipedia.org The fundamental principle of IDMS involves the addition of a known quantity of an isotopically enriched version of the analyte, known as an internal standard, to the sample being analyzed. wikipedia.orgosti.gov For the quantification of Chlorocholine Chloride, its deuterated analogue, this compound, serves as the ideal internal standard. medchemexpress.com
This compound is chemically identical to the target analyte, Chlorocholine Chloride, but differs in its isotopic composition. It contains nine deuterium (B1214612) (²H) atoms in place of protium (B1232500) (¹H) atoms, resulting in a higher molecular weight. When added to a sample at a known concentration, it mixes with the endogenous (naturally occurring) analyte. Throughout the analytical procedure, which may include extraction, purification, and derivatization, any loss of the analyte will be accompanied by a proportional loss of the internal standard. nih.gov
During analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both the native analyte and the deuterated standard are ionized and detected by the mass spectrometer. Although they often co-elute from the chromatography column, the instrument can easily distinguish them based on their different mass-to-charge ratios (m/z). For instance, in one method, the precursor ion for Chlorocholine Chloride (chlormequat) was monitored at m/z 122.3, while the deuterated internal standard (d4-chlormequat) was monitored at m/z 126.3. scispace.com
By measuring the ratio of the signal intensity of the native analyte to that of the known amount of the added internal standard, the exact quantity of the analyte originally present in the sample can be calculated with high accuracy. osti.gov This ratio-based measurement corrects for variations in sample matrix effects and instrument response, making IDMS a definitive quantitative method and one of the highest metrological standing. wikipedia.orgnih.gov
Assessment of Limits of Detection (LOD) and Quantification (LOQ)
In the validation of any analytical method, determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) is essential for understanding its performance capabilities. bsmrau.edu.bd
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected and distinguished from a blank or background noise, but not necessarily quantified with acceptable precision. ut.eenpra.gov.my It is often established by analyzing samples with known low concentrations of the analyte and is commonly defined as the concentration that produces a signal-to-noise (S/N) ratio of 3:1. scispace.com
Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be quantitatively determined with a specified, acceptable level of precision and accuracy. bsmrau.edu.bdnpra.gov.my The LOQ is crucial for reporting trace levels of substances. It is typically defined as the concentration that yields a signal-to-noise ratio of 10:1. scispace.com
The use of this compound as an internal standard in IDMS methods significantly improves the ability to achieve low LOD and LOQ values for Chlorocholine Chloride. Research across various matrices has established these limits, demonstrating the high sensitivity of the methodology. For example, a method for analyzing fruit samples using a deuterated internal standard reported an LOD of 0.03 mg/kg and an LOQ of 0.08 mg/kg. scispace.comresearchgate.net In other studies on cereals, LOQ values as low as 0.01 mg/kg have been achieved. fao.orgfao.org
The table below summarizes research findings on the LOD and LOQ for Chlorocholine Chloride (Chlormequat) determination using methods that employ deuterated internal standards.
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|
| Food | 0.001 mg/kg | 0.005 mg/kg | researchgate.net |
| Fruit Samples | 0.03 mg/kg | 0.08 mg/kg | scispace.comresearchgate.net |
| Cereal Matrices (general) | Not Reported | 0.01 mg/kg | fao.orgfao.org |
| Cereal Straw | Not Reported | 0.05 mg/kg | fao.orgfao.org |
| Plant-originated Foods | Not Reported | 0.060 - 6.0 µg/kg | nih.govjst.go.jp |
Mechanistic and Tracer Studies in Plant Physiology and Biochemistry
Investigation of Gibberellin Biosynthesis Pathways
Gibberellins (GAs) are crucial plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering. medchemexpress.com Chlorocholine chloride is known to inhibit the biosynthesis of gibberellins. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This inhibitory effect makes its deuterated analog, Chlorocholine Chloride-d9, an excellent tool for studying the GA biosynthesis pathway.
The primary mode of action of Chlorocholine Chloride is the inhibition of specific enzymes within the gibberellin biosynthesis pathway. fiamo.itlongdom.org By using this compound, researchers can precisely track its interaction with target enzymes. Competitive inhibitors, which are structurally similar to the enzyme's substrate, bind to the active site, preventing the substrate from binding. longdom.org Non-competitive inhibitors bind to a different site on the enzyme, altering its shape and reducing its activity. longdom.org
Through the use of deuterated tracers like this compound, the specific enzymes that are inhibited and the nature of this inhibition (competitive or non-competitive) can be determined with high accuracy. This is achieved by analyzing the metabolic products and the presence of the deuterated label in different cellular compartments and molecular complexes.
Isotopic labeling with this compound allows scientists to follow the journey of this molecule within the plant. By applying the labeled compound, researchers can trace its uptake, transport, and accumulation in various plant tissues. Furthermore, they can identify the metabolic products derived from it, providing a detailed picture of its metabolic fate. This information is critical for understanding not only how the inhibitor functions but also how plants process and respond to such xenobiotic compounds.
Elucidation of Enzyme Inhibition Mechanisms Using Deuterated Tracers
Metabolic Flux Analysis in Plant Cell Growth and Differentiation
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.comnih.govosti.gov The use of stable isotope tracers, such as those containing deuterium (B1214612), is central to MFA. nih.govosti.govfrontiersin.org
Stable isotopes like 13C and 15N are commonly used to trace the flow of carbon and nitrogen through metabolic networks. oup.comnih.gov While not a direct tracer of carbon or nitrogen itself, the application of this compound can indirectly provide insights into these fundamental pathways. By inhibiting specific metabolic routes, such as the gibberellin pathway, the plant may reroute its carbon and nitrogen resources. Analyzing the subsequent changes in the labeling patterns of central metabolites, following the application of a 13C or 15N labeled substrate, can reveal these metabolic adjustments.
For instance, studies have used 13CO2 and 15N-labeled compounds to investigate the intricate connections between carbon and nitrogen assimilation in plants. nih.gov The perturbation of a key pathway by this compound can help to further dissect these complex interactions.
Table 1: Examples of Isotopes Used in Plant Metabolic Flux Analysis
| Isotope | Element | Typical Application |
| 2H (Deuterium) | Hydrogen | Tracing specific molecules, studying enzyme mechanisms |
| 13C | Carbon | Tracing carbon flow through central metabolism |
| 15N | Nitrogen | Tracing nitrogen assimilation and amino acid biosynthesis |
This table provides examples of stable isotopes and their common applications in plant metabolic research.
Plant physiological processes are regulated by a complex network of interacting phytohormones. uni-goettingen.decsic.es The inhibition of gibberellin synthesis by Chlorocholine Chloride can have cascading effects on the levels and signaling pathways of other hormones. For example, a study on Lilium hybrids showed that treatment with CCC decreased gibberellin levels while increasing indole-3-acetic acid (IAA) content. nih.gov
The use of this compound in conjunction with deuterated standards of other phytohormones allows for precise quantification of these hormonal changes through methods like liquid chromatography-tandem mass spectrometry. uni-goettingen.defrontiersin.orgresearchgate.net This enables researchers to build a more comprehensive model of the hormonal signaling network that governs plant growth and development. A study on tomato plants suggested that CCC treatment affects the expression of genes in the jasmonic acid (JA) pathway, leading to enhanced disease resistance. mdpi.com
Tracing Carbon and Nitrogen Metabolism Pathways
Research on Secondary Metabolite Accumulation in Plants
Secondary metabolites are a diverse group of compounds that are not directly involved in the primary processes of growth, development, and reproduction but play crucial roles in defense, stress response, and interaction with the environment. nih.gov The production of these compounds is often tightly regulated and can be influenced by various factors, including the application of plant growth regulators.
Research has shown that Chlorocholine Chloride can stimulate the production of certain secondary metabolites. For example, CCC treatment has been found to promote the accumulation of phenolic compounds and flavonoids in some plant species. ekb.egekb.eg In a study on Gardenia jasminoides calli cultures, the application of CCC led to an increase in various phenolic compounds, including ferulic acid, chlorogenic acid, and cinnamic acid. ekb.eg Similarly, another study indicated that CCC treatment could be a viable strategy to enhance flavonoid production in Ginkgo biloba. ekb.eg
By using this compound, researchers can investigate the direct and indirect effects of this compound on the biosynthesis of specific secondary metabolites. The deuterated tracer can help determine if the inhibitor or its metabolic byproducts are incorporated into secondary metabolite structures or if the effects are purely regulatory, stemming from the alteration of primary metabolic pathways and hormone balances.
Impact on Phenolic Compound Biosynthesis Pathways
This compound (CCC-d9) serves as a valuable tool in mechanistic studies investigating the influence of its non-deuterated counterpart, Chlorocholine Chloride (CCC), on the biosynthesis of phenolic compounds in plants. As a stable isotope-labeled internal standard, CCC-d9 is crucial for accurately quantifying changes in metabolic pathways through techniques like mass spectrometry. researchgate.net While direct studies on the metabolic effects of CCC-d9 are not the focus, its application allows for precise measurement of how CCC alters the production of various phenolic acids and polyphenols.
Research on various plant species has demonstrated that the application of CCC can significantly alter the profile of phenolic compounds. For instance, in buckwheat (Fagopyrum esculentum Moench), treatment with CCC has been shown to increase the total content of phenolics in the stems, leaves, and inflorescences. nih.govresearchgate.net Specific phenolic acids that were identified and quantified in these studies include vanillic acid, ferulic acid, trans-ferulic acid, chlorogenic acid, salicylic (B10762653) acid, cinnamic acid, p-coumaric acid, p-anisic acid, and methoxycinnamic acid. nih.gov The application of CCC led to a significant increase in the levels of chlorogenic acid, ferulic acid, trans-ferulic acid, and salicylic acid, particularly in the stems during bud formation and in the leaves and inflorescences at the beginning of flowering. nih.govresearchgate.net
Similarly, in-vitro cultures of Gardenia jasminoides (Variegata and Ellis) have been used to study the impact of CCC on phenolic metabolism. ekb.eg These studies revealed that chlorogenic acid, vanillic acid, dihydrokampferol, rutin, and rosmarinic acid are the predominant phenolic compounds. ekb.eg The addition of CCC to the culture medium was found to significantly enhance the accumulation of these compounds. ekb.eg Furthermore, research on Ginkgo biloba has indicated that CCC treatment can lead to an increase in total polyphenols and flavonoids. notulaebotanicae.ro
The use of this compound as an internal standard in such studies is critical for obtaining reliable quantitative data, allowing researchers to trace the metabolic fate of related compounds and understand the intricate regulatory effects of CCC on the phenolic biosynthesis pathways.
Interactive Data Table: Effect of Chlorocholine Chloride on Phenolic Acid Content in Buckwheat (Fagopyrum esculentum Moench)
| Phenolic Acid | Plant Part | Growth Phase | Effect of CCC Treatment |
| Chlorogenic Acid | Stems | Bud Formation | Increased |
| Ferulic Acid | Stems | Bud Formation | Increased |
| Trans-ferulic Acid | Stems | Bud Formation | Increased |
| Salicylic Acid | Stems | Bud Formation | Increased |
| Chlorogenic Acid | Leaves | Beginning of Flowering | Increased |
| Ferulic Acid | Leaves | Beginning of Flowering | Increased |
| Trans-ferulic Acid | Leaves | Beginning of Flowering | Increased |
| Salicylic Acid | Leaves | Beginning of Flowering | Increased |
| Catechins | All Parts | Early Vegetation | Increased |
Tracing Carbohydrate Accumulation Dynamics
The application of this compound is instrumental in studies aimed at tracing the dynamics of carbohydrate accumulation in plants. As a deuterated standard, it facilitates the precise quantification of changes in carbohydrate metabolism following the application of its non-labeled form, Chlorocholine Chloride (CCC). medchemexpress.com CCC is known to influence the balance of plant hormones, which in turn affects photosynthesis and the partitioning of photoassimilates, leading to altered carbohydrate storage.
Studies on various plants have shown that CCC treatment often results in an increased accumulation of carbohydrates. For example, in Lilium Oriental hybrids 'Sorbonne', the application of CCC was found to promote the accumulation of carbohydrates in the bulbs. nih.govnih.govresearchgate.net This was attributed to an increase in the biomass of leaves and stems, which likely produced more photoassimilates for transport and storage. nih.gov The treatments led to a substantial enhancement of sucrose (B13894) content in the leaves, which was correlated with an increase in chlorophyll (B73375) content. nih.govnih.gov
In Ginkgo biloba, foliar application of CCC significantly increased the content of soluble sugars in the leaves. notulaebotanicae.ronotulaebotanicae.ro This effect is thought to be linked to the role of CCC in inhibiting gibberellin biosynthesis, which can alter the source-sink dynamics within the plant, favoring the accumulation of carbohydrates in various tissues. notulaebotanicae.ro Research on potato (Solanum tuberosum L.) has also shown that CCC treatment can improve the photosynthetic capacity of leaves and promote the partitioning of photoassimilates into tubers, thereby enhancing their growth and dry matter accumulation. researchgate.net
By employing this compound as a tracer or internal standard, researchers can accurately model the flow of carbon and the dynamics of carbohydrate storage in different plant organs in response to growth regulators like CCC.
Interactive Data Table: Impact of Chlorocholine Chloride on Carbohydrate and Related Parameters
| Plant Species | Plant Part | Parameter Measured | Effect of CCC Treatment |
| Lilium Oriental hybrids 'Sorbonne' | Bulbs | Carbohydrate Accumulation | Promoted |
| Lilium Oriental hybrids 'Sorbonne' | Leaves | Sucrose Content | Substantially Enhanced |
| Ginkgo biloba | Leaves | Soluble Sugar Content | Significantly Increased |
| Potato (Solanum tuberosum L.) | Tubers | Photoassimilate Partitioning | Promoted |
| Sweet Potato | Tubers | Dry Matter Accumulation | Increased |
Environmental Behavior and Fate Research of Chlorocholine Chloride D9
Sorption and Desorption Dynamics in Soil Matrices
The interaction of Chlorocholine Chloride-d9 with soil particles governs its mobility and availability in the terrestrial environment. As a quaternary ammonium (B1175870) compound, its behavior is largely influenced by sorption and desorption processes.
Adsorption Isotherms and Kinetics
The adsorption of quaternary ammonium compounds like Chlorocholine Chloride to soil is a key process influencing their environmental distribution. Adsorption isotherms, which describe the equilibrium distribution of a solute between the solid and liquid phases, are often characterized using models such as the Freundlich and Langmuir isotherms.
Research on similar quaternary ammonium compounds suggests that their adsorption can often be described by both the Langmuir and Freundlich models. semanticscholar.org The Langmuir model assumes monolayer adsorption onto a finite number of identical sites, while the Freundlich model is an empirical equation that describes heterogeneous surface adsorption.
The kinetics of adsorption, or the rate at which the compound binds to soil particles, is frequently described by pseudo-first-order and pseudo-second-order models. Studies on analogous compounds have indicated that the pseudo-second-order model often provides a better fit for the kinetic data, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. semanticscholar.org
Table 1: Hypothetical Adsorption Isotherm and Kinetic Parameters for Chlorocholine Chloride in Different Soil Types
| Soil Type | Adsorption Isotherm Model | Freundlich Constant (K_f) ((mg/kg)/(mg/L)^n) | Freundlich Exponent (n) | Langmuir Maximum Adsorption (q_max) (mg/kg) | Kinetic Model | Pseudo-second-order rate constant (k_2) (g/mg·min) |
| Sandy Loam | Freundlich | 2.5 | 0.85 | 150 | Pseudo-second-order | 0.012 |
| Clay Loam | Freundlich | 8.1 | 0.92 | 450 | Pseudo-second-order | 0.025 |
| High Organic Matter Soil | Freundlich | 15.6 | 0.98 | 800 | Pseudo-second-order | 0.041 |
Note: The data in this table is illustrative and based on general findings for quaternary ammonium compounds, not specific experimental results for this compound.
Influence of Soil Physicochemical Characteristics on Retention
The retention of this compound in soil is significantly influenced by the physicochemical properties of the soil matrix. Key factors include soil organic matter content, clay content and type, and pH.
Soil organic matter (SOM) is a primary sorbent for many organic compounds. teagasc.ie The cation exchange capacity (CEC) of SOM provides negatively charged sites that can attract and bind the positively charged quaternary ammonium group of Chlorocholine Chloride. teagasc.ie Therefore, soils with higher organic matter content are expected to exhibit stronger retention of the compound. nih.gov
Clay minerals also play a crucial role in the adsorption of cationic compounds. The permanent negative charge on clay surfaces, arising from isomorphic substitution, facilitates the electrostatic attraction of the Chlorocholine Chloride cation. The type of clay mineral can also be important, with 2:1 clays (B1170129) like montmorillonite (B579905) generally having a higher CEC and thus greater adsorption capacity than 1:1 clays like kaolinite.
The pH of the soil can influence the surface charge of both organic matter and clay minerals, thereby affecting adsorption. However, as Chlorocholine Chloride is a permanently charged quaternary ammonium compound, its charge is not dependent on pH.
Transport Mechanisms in Aquatic and Terrestrial Ecosystems
The transport of this compound from its point of application to other environmental compartments is a critical aspect of its environmental fate. Leaching into groundwater and runoff into surface waters are the primary transport pathways.
Leaching Potential in Groundwater Systems
The potential for this compound to leach into groundwater is largely dictated by its sorption characteristics. Strong adsorption to soil particles limits its mobility and reduces the amount available to be transported downwards with infiltrating water. researchgate.net Studies on the non-deuterated form, chlormequat (B1206847) chloride, indicate that it has a low potential for leaching due to its strong adsorption to the soil matrix. fao.org
However, in soils with low organic matter and clay content, such as sandy soils, the potential for leaching may be higher. nvca.on.ca Intense rainfall events can also increase the likelihood of leaching by accelerating the movement of water through the soil profile. researchgate.net
Table 2: Illustrative Leaching Potential of this compound in Different Soil Profiles
| Soil Type | Application Rate ( kg/ha ) | Concentration in Leachate (µg/L) - 50 cm depth | Concentration in Leachate (µg/L) - 100 cm depth |
| Sandy Soil | 1.0 | 25 | 8 |
| Loam Soil | 1.0 | 5 | <1 |
| Clay Soil | 1.0 | <1 | <1 |
Note: This table presents hypothetical data to illustrate the concept of leaching potential and is not based on direct measurements of this compound.
Runoff and Surface Water Contamination Studies
Runoff from agricultural fields can transport this compound to adjacent surface water bodies. The extent of runoff is influenced by factors such as the intensity and duration of rainfall, slope of the land, soil type, and land cover. The high water solubility of chlormequat chloride suggests that it can be readily transported in runoff water. herts.ac.uk
Contamination of surface waters with chloride from various sources is a recognized environmental issue. umn.edu While specific studies on this compound runoff are not available, research on chloride transport in urban and agricultural watersheds indicates that significant loads can be delivered to surface waters, particularly during storm events. mdpi.com
Degradation and Transformation Pathways in Environmental Compartments
The persistence of this compound in the environment is determined by its susceptibility to degradation and transformation processes. These processes can be broadly categorized as biotic (microbial degradation) and abiotic (e.g., photolysis, hydrolysis).
For the non-deuterated chlormequat chloride, microbial degradation is a significant pathway for its dissipation in soil. fao.org Studies have shown that it can be mineralized to carbon dioxide. fao.org The half-life of chlormequat in soil has been reported to be in the range of a few days to several weeks, indicating it is not highly persistent. researchgate.net The rate of degradation is influenced by soil microbial activity, temperature, and moisture content. nih.gov
Hydrolytic Stability and Degradation Kinetics
Chlorocholine Chloride is exceptionally stable in aqueous environments across a range of pH levels. centerforfoodsafety.orgfao.org Regulatory assessments by agencies such as the U.S. Environmental Protection Agency (EPA) and the Food and Agriculture Organization (FAO) have concluded that the compound does not undergo significant hydrolytic degradation. fao.orgregulations.govregulations.gov Studies show its half-life is well over a year at 25°C in pH 4, 7, and 9 solutions, indicating that hydrolysis is not a significant route of dissipation in the environment. fao.org While some early studies suggested a rapid initial conversion to choline (B1196258) chloride epa.govepa.gov, the consensus from more recent, comprehensive evaluations is that the compound is hydrolytically stable. centerforfoodsafety.orgfao.orgregulations.gov
Table 1: Hydrolytic Stability of Chlormequat Chloride
| pH Level | Temperature (°C) | Half-Life (DT₅₀) | Reference |
|---|---|---|---|
| 4 | 25 | > 1 year | fao.org |
| 5 | Ambient | Stable | herts.ac.uk |
| 7 | 25 | > 1 year | fao.org |
Microbial Transformation Pathways in Soil and Water
The primary mechanism for the breakdown of Chlorocholine Chloride in the environment is microbial degradation. regulations.govgreenbook.net This process occurs in both terrestrial and aquatic systems, though rates can vary significantly based on environmental conditions.
In soil, microorganisms metabolize Chlorocholine Chloride, with carbon dioxide being the ultimate degradation product. fao.orgepa.gov The initial transformation product is believed to be choline, which can then enter the natural pool of plant metabolites. nih.govuu.nl Studies using radiolabeled chlormequat chloride have shown that parent compound is the main component detected in soil extracts, with mineralization to CO2 and the formation of non-extractable bound residues being the major degradation pathways. fao.org The rate of degradation is influenced by factors such as soil type, temperature, and moisture. jeeng.net Half-life values reported in the literature vary widely, from a few days to several months. greenbook.netfao.orgresearchgate.net For instance, one study reported average half-lives of 32 days at 10°C and 1 to 28 days at 22°C nih.gov, while other studies have found half-lives ranging from 6 to 9 months in U.S. soils under aerobic conditions. regulations.govcenterforfoodsafety.org
Table 2: Aerobic Soil Metabolism Half-Life (DT₅₀) of Chlormequat Chloride
| Soil Type | Half-Life (Days) | Conditions | Reference(s) |
|---|---|---|---|
| Various | <1 - 28 | Field and Greenhouse | fao.org |
| Various | 32 - 132 | Not Specified | greenbook.net |
| Sandy and Clay Soils | 21 - 61 | Subsurface layers | researchgate.net |
| Cotton field soil | 4.34 | Field conditions | nih.gov |
| Silt Loam Soil | 71.0 | Laboratory, 100-day period | researchgate.net |
In aquatic environments, microbial degradation also occurs but appears to proceed more slowly than in soil. centerforfoodsafety.org The compound is generally more persistent in water, with reported half-lives ranging from a few days to over a year. greenbook.netcenterforfoodsafety.org One safety data sheet cites average half-lives of 5 to 9 days in aquatic systems greenbook.net, whereas EPA reports indicate much slower degradation, with half-lives of two months to over a year under aerobic aquatic conditions. centerforfoodsafety.org Under anaerobic conditions, Chlorocholine Chloride is considered to be essentially stable. regulations.govregulations.gov The primary degradation products in aerobic aquatic systems are similar to those in soil, including an unidentified polar compound, choline chloride, and the formation of significant non-extractable residues in sediment. regulations.gov
Photolytic Degradation Mechanisms
Photolytic degradation, or breakdown by sunlight, is not a significant environmental fate pathway for Chlorocholine Chloride. centerforfoodsafety.orggreenbook.net The compound does not possess chromophores that absorb light in the environmentally relevant ultraviolet spectrum (wavelengths >290 nm). nih.gov Consequently, it is not susceptible to direct photolysis in water. fao.orgregulations.govnih.gov Studies exposing aqueous solutions of the compound to direct sunlight have confirmed its stability, concluding that it does not break down via photolysis. centerforfoodsafety.orgregulations.gov
Cutting Edge Spectroscopic and Mass Spectrometric Investigations Utilizing Chlorocholine Chloride D9
Advanced Spectroscopic Probes for Molecular Interactions
The unique properties of chlorocholine chloride-d9 make it an exceptional probe for studying molecular structure and dynamics.
Applications in Solution-State NMR for Conformational Studies
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformation of molecules in solution. While direct NMR studies specifically on this compound are not extensively documented in the reviewed literature, the principles of using deuterated compounds in NMR are well-established. Deuterium (B1214612) labeling simplifies complex proton NMR spectra and allows for the determination of specific atom proximities through the Nuclear Overhauser Effect (NOE).
In the broader context of choline-containing molecules, NMR has been instrumental. For instance, studies on phospholipid bilayers have utilized NMR to investigate the conformation and dynamics of the choline (B1196258) headgroup. scribd.com The introduction of a deuterated standard like this compound would be invaluable in such studies for several reasons:
Spectral Simplification: Replacing protons with deuterium atoms removes their signals from the ¹H NMR spectrum, reducing spectral overlap and simplifying analysis.
Conformational Locking: While not a primary application, in some instances, deuteration can subtly influence conformational equilibria, providing insights into the energetic landscape of molecular conformations.
Quantitative Analysis: The distinct NMR signal of the deuterated compound can be used for accurate quantification in complex mixtures.
Vibrational Spectroscopy (FTIR, Raman) for Structural Characterization
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the chemical bonds and functional groups within a molecule. gatewayanalytical.commdpi.com The substitution of hydrogen with deuterium in this compound leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds of the non-deuterated compound.
Studies on similar deuterated molecules have demonstrated the utility of this isotopic labeling. For example, the investigation of choline iodides selectively deuterated at different positions has aided in the assignment of vibrational modes of the choline group. nih.gov Specifically, the C-N stretching vibrations were found to be sensitive to the conformation of the O-C-C-N+ backbone. nih.gov This principle is directly applicable to this compound.
The key advantages of using this compound in vibrational spectroscopy include:
Band Assignment: The characteristic C-D vibrational bands, appearing in a spectral region (around 2070-2300 cm⁻¹) typically free from other signals, provide unambiguous markers for the labeled molecule. uidaho.edu
Conformational Analysis: As demonstrated with deuterated choline analogs, shifts in the C-N stretching frequencies can be correlated with the gauche or trans conformation of the molecule's backbone. nih.gov
Environmental Probing: The sensitivity of vibrational frequencies to the local environment allows for the study of solvent effects and intermolecular interactions. Research on choline chloride in glycerol (B35011) has utilized vibrational spectroscopy to study these associations. rsc.org
Table 1: Key Vibrational Modes and Their Applications in Studying this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Gained with Deuteration |
| C-D Stretching | ~2100 - 2300 | Unambiguous identification and tracking of the deuterated molecule. uidaho.edu |
| C-N Stretching | ~700 - 950 | Sensitive to the conformation (gauche vs. trans) of the O-C-C-N⁺ backbone. nih.gov |
Innovations in Mass Spectrometric Fragmentation and Ionization
Mass spectrometry (MS) is a cornerstone of modern analytical chemistry. The use of deuterated standards like this compound has led to significant advancements in this field.
Exploration of Fragmentation Pathways of Deuterated Quaternary Ammonium (B1175870) Ions
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting ions and analyzing the resulting product ions. The fragmentation of quaternary ammonium ions, such as the cation of this compound, is a subject of ongoing research. acs.orgcdnsciencepub.com Deuterium labeling is a powerful tool for elucidating these fragmentation mechanisms.
By observing the mass shifts in the fragment ions upon deuterium substitution, researchers can pinpoint which hydrogen atoms are involved in specific fragmentation pathways. For instance, studies on other deuterated quaternary ammonium compounds have helped to distinguish between different proposed fragmentation mechanisms, such as charge-remote and charge-directed fragmentation. nih.gov The presence of a fixed positive charge on the quaternary nitrogen atom significantly influences the fragmentation patterns. nih.gov
Development of Novel Ionization Techniques for Polar Analytes
The development of effective ionization techniques is crucial for the analysis of polar compounds like chlorocholine chloride. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed. emory.edu Deuterated standards play a critical role in optimizing and validating these methods.
The use of deuterated internal standards, such as this compound, is a well-established practice in quantitative LC-MS analysis to compensate for matrix effects and variations in ionization efficiency. nih.govresearchgate.net This is particularly important in complex matrices where co-eluting substances can suppress or enhance the analyte signal. acs.org
Furthermore, novel ionization methods are continuously being developed. For example, Cold-Spray Ionization (CSI) has been used to analyze choline chloride-based deep eutectic solvents, revealing details about supramolecular assemblies. nih.gov The use of deuterated analogs in the development of such new techniques can provide valuable insights into the ionization process itself.
Table 2: Common Ionization Techniques and the Role of this compound
| Ionization Technique | Principle | Role of this compound |
| Electrospray Ionization (ESI) | Formation of ions from charged droplets. bohrium.com | Internal standard for quantification, correction for matrix effects. nih.govresearchgate.netacs.org |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization via gas-phase ion-molecule reactions. emory.edu | Internal standard for non-polar to medium-polarity analytes. chromatographyonline.com |
| Cold-Spray Ionization (CSI) | ESI with a cooled nebulizing gas. nih.gov | Probe for studying the formation of supramolecular ions. nih.gov |
Interdisciplinary Methodological Development
The applications of this compound extend beyond single analytical techniques, fostering interdisciplinary methodological development. The combination of different analytical methods, often referred to as a "multi-modal" approach, provides a more comprehensive understanding of complex systems. For example, combining vibrational spectroscopy with mass spectrometry can correlate conformational information with specific molecular species.
The development of hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), has been greatly facilitated by the availability of deuterated standards. These standards are essential for method validation and ensuring the accuracy of quantitative results in diverse fields, from environmental analysis to metabolomics. researchgate.net The unique spectral and mass spectrometric properties of this compound make it an ideal candidate for use in these integrated analytical platforms, driving innovation across various scientific disciplines.
Coupling of Advanced Separation Techniques with Mass Spectrometry
The analysis of polar compounds like chlorocholine chloride presents a challenge for traditional reversed-phase liquid chromatography. Consequently, advanced separation techniques, most notably Hydrophilic Interaction Liquid Chromatography (HILIC), are coupled with tandem mass spectrometry (LC-MS/MS) for robust and sensitive quantification. researchgate.netcapes.gov.brnih.govresearchgate.net This hyphenated technique is essential for achieving the low detection limits required for residue analysis in various samples. researchgate.netresearchgate.net
Instrumental Setup and Chromatographic Conditions:
The coupling of HILIC with tandem mass spectrometry involves a specialized instrumental configuration. A typical setup includes a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system connected to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-Orbitrap) equipped with an electrospray ionization (ESI) source. researchgate.netresearchgate.netwaters.com
Given the high polarity of chlormequat (B1206847), HILIC columns are the preferred stationary phase for achieving adequate retention and separation. researchgate.netresearchgate.net These columns, such as those with silica-based or polymer-based substrates functionalized with polar groups (e.g., amide, diol), facilitate the retention of polar analytes. waters.com The mobile phase typically consists of a high percentage of an organic solvent (e.g., acetonitrile) and a smaller percentage of an aqueous buffer (e.g., ammonium formate (B1220265) or ammonium acetate), which is crucial for the HILIC retention mechanism. scispace.com The use of MS-friendly mobile phases is essential to ensure efficient ionization and prevent instrument contamination. waters.com
A study detailing the simultaneous analysis of several polar pesticides, including chlormequat, utilized a HILIC-Si column with a gradient elution. The mobile phase consisted of 50 mM ammonium formate and 0.5% formic acid in water (A) and 50 mM ammonium formate and 0.5% formic acid in a mixture of acetonitrile (B52724) and water (B). scispace.com This setup, coupled with an ESI-MS/MS system operating in multiple reaction monitoring (MRM) mode, allows for the highly selective and sensitive detection of chlormequat and its deuterated internal standard, this compound.
Stable Isotope Dilution Analysis:
The core of these advanced analytical methods lies in the principle of stable isotope dilution analysis (SIDA). nih.gov By adding a known amount of this compound to the sample prior to extraction and analysis, any loss of the analyte during sample preparation or variations in instrument response can be accurately corrected. researchgate.net This is because the deuterated standard co-elutes with the native analyte and experiences identical ionization suppression or enhancement effects in the mass spectrometer's ion source. capes.gov.br The mass spectrometer can differentiate between the analyte and the internal standard based on their different m/z values.
The following table summarizes typical mass transitions monitored for chlormequat and its deuterated internal standards in LC-MS/MS analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Chlormequat | 122.1 | 58.1 |
| Chlormequat | 122.1 | 63.1 |
| This compound | 131.1 | 66.1 |
| This compound | 131.1 | 58.1 |
This table presents an interactive representation of typical MRM transitions. The exact values may vary slightly depending on the specific instrument and experimental conditions.
Data Processing and Chemometric Approaches for Complex Datasets
The large and complex datasets generated by LC-MS/MS analyses necessitate sophisticated data processing and chemometric tools to extract meaningful quantitative and qualitative information. The workflow for processing data from SIDA experiments involves several key steps, from peak integration to statistical analysis. researchgate.nettechnologynetworks.com
Data Processing Workflow:
The initial step in data processing involves the use of instrument-specific software to identify and integrate the chromatographic peaks corresponding to both the native analyte and this compound. researchgate.net These software packages can automatically detect peaks, perform baseline correction, and calculate peak areas or heights.
The quantification of the analyte is then performed by calculating the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard. This ratio is then plotted against the concentration of calibration standards to generate a calibration curve. The concentration of the analyte in the sample is subsequently determined from this curve. This ratiometric approach effectively minimizes errors arising from matrix effects and instrumental drift. diva-portal.org
Modern data processing platforms offer streamlined workflows that can automate many of these steps, including data conversion to open-source formats for further analysis with third-party software. gcms.cz
Chemometric Approaches:
In instances where there is significant overlap in the mass spectra of the analyte and its deuterated standard, or in the presence of complex matrix interferences, advanced chemometric methods can be employed. nih.govplos.orgfigshare.com These multivariate statistical techniques can deconvolve complex signals and improve the accuracy of quantification.
Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets. mdpi.com In the context of LC-MS data, PCA can be used to visualize the relationships between different samples and to identify outliers or trends in the data. mdpi.com
Partial Least Squares-Discriminant Analysis (PLS-DA): PLS-DA is a supervised classification method that can be used to build a model that distinguishes between different groups of samples based on their LC-MS profiles. mdpi.com This can be particularly useful for identifying markers that differentiate between, for example, treated and untreated samples.
Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS): MCR-ALS is a powerful tool for resolving co-eluting peaks and extracting the pure mass spectra and elution profiles of individual components from complex chromatograms. acs.org This is highly beneficial when dealing with complex matrices where interferences are common.
The following table provides a summary of chemometric tools and their applications in LC-MS data analysis.
| Chemometric Tool | Application in LC-MS Data Analysis |
| Principal Component Analysis (PCA) | Exploratory data analysis, outlier detection, visualization of sample groupings. mdpi.com |
| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised classification, identification of discriminating features between sample groups. mdpi.com |
| Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) | Deconvolution of co-eluting peaks, extraction of pure component spectra. acs.org |
This interactive table summarizes the application of various chemometric tools in the analysis of complex LC-MS datasets.
The integration of these advanced data processing and chemometric techniques with sophisticated separation and detection methods, underpinned by the use of stable isotope-labeled standards like this compound, enables highly accurate and reliable quantification of analytes in even the most challenging analytical scenarios.
Future Research Trajectories and Methodological Innovations in Chlorocholine Chloride D9 Studies
Emerging Applications in Systems Biology and Multi-Omics Research
Chlorocholine Chloride-d9 is becoming an indispensable tool in systems biology and multi-omics (genomics, transcriptomics, proteomics, and metabolomics) research, primarily due to its role as a stable isotope-labeled internal standard. medchemexpress.comchemondis.compharmaffiliates.com The integration of multiple omics techniques provides a holistic molecular view of biological systems, but the complexity of the datasets requires high analytical accuracy. nih.gov In metabolomics, which focuses on the complete set of small-molecule metabolites within a biological system, precise and accurate quantification is paramount. The use of deuterated standards like this compound in techniques such as liquid chromatography-mass spectrometry (LC-MS) is critical for correcting variations in sample extraction and signal intensity, thereby ensuring data reliability. researchgate.net
The non-deuterated form, Chlorocholine Chloride (CCC), is a plant growth regulator that functions by inhibiting the biosynthesis of gibberellins. researchgate.netmedchemexpress.com By using this compound as an internal standard, researchers can accurately quantify the endogenous and exogenous levels of CCC in plant tissues. This precise data is foundational for multi-omics studies aiming to understand the systemic effects of CCC application. For instance, by correlating accurate metabolite measurements with transcriptomic and proteomic data, researchers can build comprehensive models of the regulatory networks that govern plant growth and stress responses. frontiersin.org These integrated approaches allow for a deeper understanding of how manipulating a single pathway—in this case, gibberellin synthesis—can cascade through the entire biological system. nih.gov
Future applications in this area will likely focus on using this compound to anchor complex datasets in studies of plant-environment interactions. By providing a reliable quantitative benchmark, it enables the robust integration of metabolomic data with other omics layers to unravel the intricate mechanisms of plant development and adaptation. nih.gov
Advancements in Automated and High-Throughput Analytical Platforms
The analysis of Chlorocholine Chloride and its deuterated analog is increasingly benefiting from advancements in automated and high-throughput analytical platforms. These systems are essential for handling the large sample volumes required for comprehensive environmental monitoring, food safety analysis, and large-scale biological studies. researchgate.net The core technology for this analysis is typically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), for which this compound serves as an ideal internal standard. researchgate.netresearchgate.net
Recent developments have focused on automating the entire analytical workflow, from sample preparation to data analysis. nih.govacs.org Robotic autosamplers and integrated sample management systems can perform tasks such as extraction, dilution, and injection with high precision, significantly reducing the variability associated with manual sample handling. nih.gov This automation increases throughput, allowing laboratories to process hundreds or thousands of samples continuously and efficiently. acs.org
For instance, automated solid-phase extraction (SPE) can be used for the cleanup of complex matrices like soil, food products, or plant tissues before LC-MS/MS analysis. researchgate.net Furthermore, the development of specialized software facilitates the automated processing of the vast amounts of data generated. whiterose.ac.ukresearchgate.net These platforms can automatically identify and quantify target analytes, perform quality control checks, and generate reports, streamlining the entire process. The evolution of these automated systems not only increases the speed and efficiency of analysis but also enhances the accuracy and reproducibility of the results, which is critical for regulatory and research purposes. nih.govresearchgate.net
Table 1: Comparison of Manual vs. Automated Analytical Platforms
| Feature | Manual Platforms | Automated & High-Throughput Platforms |
|---|---|---|
| Sample Throughput | Low | High (enables large-scale studies) |
| Reproducibility | Lower, operator-dependent | High, reduced human error nih.gov |
| Sample Preparation | Labor-intensive, time-consuming | Automated (e.g., SPE, liquid handling) researchgate.net |
| Data Processing | Manual integration and analysis | Automated with integrated software suites whiterose.ac.uk |
| Cost per Sample | Higher due to labor intensity | Lower at high volumes |
| Applications | Small-scale research | Regulatory monitoring, multi-omics, large cohort studies researchgate.net |
Computational Modeling and In Silico Predictions for Environmental and Metabolic Fate
Computational modeling and in silico (computer-based) prediction are powerful tools for assessing the potential environmental and metabolic fate of chemical compounds, including Chlorocholine Chloride and its d9 analog. These methods offer a cost-effective and rapid way to screen compounds and prioritize experimental studies. researchgate.net
For environmental fate, multimedia fate and transport models can simulate the distribution and persistence of a substance in the environment. nih.gov Models like the BETR-Global (Berkeley-Trent-Global) model, for example, divide the world into interconnected compartments (air, water, soil, sediment) to predict how a chemical will move and accumulate over time. nih.gov By inputting the physicochemical properties of Chlorocholine Chloride, such models could predict its long-range transport and identify potential environmental sinks, helping to assess its impact far from the point of application.
In the context of metabolic fate, in silico tools are used to predict how a compound will be processed by living organisms. The substitution of hydrogen with deuterium (B1214612) in this compound creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. informaticsjournals.co.ininformaticsjournals.co.in This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of this bond. informaticsjournals.co.in Computational software can predict the sites of metabolism (SoMs) on the molecule and estimate how deuteration might alter its metabolic profile and pharmacokinetic properties. researchgate.netuobaghdad.edu.iq Such predictions can guide the design of further experimental studies to understand the compound's stability and potential for bioaccumulation. researchgate.net
Table 2: In Silico Tools for Predicting Fate of this compound
| Prediction Area | Tool/Model Type | Application for this compound | Potential Insights |
|---|---|---|---|
| Environmental Fate | Multimedia Models (e.g., BETR-Global) | Simulate global transport and persistence of the parent compound. nih.gov | Identification of accumulation in remote regions (e.g., Arctic). |
| Metabolic Fate | Metabolism Prediction Software (e.g., SwissADME) | Predict sites of metabolism and impact of deuteration. uobaghdad.edu.iq | Understanding differences in metabolic stability vs. non-deuterated form. researchgate.net |
| Physicochemical Properties | QSAR Models | Estimate properties like solubility and partition coefficient. informaticsjournals.co.in | Input for fate models and assessment of bioavailability. |
| Toxicity Prediction | Toxicology Prediction Software | Screen for potential toxicological endpoints. | Prioritize experimental toxicity testing. |
Development of Novel Deuterated Analogs for Specific Research Questions
While this compound, with deuterium on the trimethylammonium group, is a valuable tool, the development of novel, site-specifically deuterated analogs of Chlorocholine Chloride could answer more nuanced research questions. medchemexpress.comcymitquimica.com The strategic placement of deuterium atoms at different positions on the molecule can serve as a powerful probe to investigate specific biochemical and environmental degradation pathways. informaticsjournals.co.inresearchgate.net
For example, Chlorocholine Chloride has an ethyl chloride backbone in addition to its methyl groups. Synthesizing analogs deuterated at specific positions on this ethyl group could help elucidate the precise mechanisms of its degradation by enzymes in plants or soil microbes. By tracking the fate of the deuterium label using mass spectrometry, researchers could determine which C-H bonds are targeted first, providing direct evidence for specific metabolic or degradation steps. This approach goes beyond simply using the deuterated compound as a standard and transforms it into a mechanistic tool. researchgate.net
Furthermore, novel deuterated analogs could be employed in Hydrogen-Deuterium Exchange (HDX) studies, not on the compound itself, but to probe how it interacts with its biological targets. nih.govacs.org By observing changes in the deuterium exchange rates of the target proteins (e.g., enzymes in the gibberellin synthesis pathway) in the presence of Chlorocholine Chloride, researchers could map binding sites and allosteric effects with high precision. This would provide invaluable insight into its mode of action as a plant growth regulator. researchgate.net
Integration of this compound Research with Sustainable Agricultural Practices
This compound plays a crucial role in aligning the use of its non-deuterated counterpart, CCC, with the principles of sustainable agriculture. journalcra.com A key goal of sustainable agriculture is to optimize the use of chemical inputs to enhance crop yield while minimizing negative impacts on the environment and human health. mdpi.commdpi.com this compound, as a high-purity analytical standard, is essential for the precise monitoring of CCC residues in soil, water, and food products. pharmaffiliates.comresearchgate.net
This accurate monitoring capability allows researchers and agronomists to develop and validate more sustainable application strategies. For example, studies using this compound can determine the minimum effective concentration of CCC needed to achieve desired outcomes like increased drought tolerance or reduced lodging, thereby preventing overuse. journalcra.comresearchgate.net This helps in reducing the chemical load on the ecosystem and lowers the risk of residues in the final agricultural products. researchgate.net
Moreover, research enabled by this compound can investigate the interaction of CCC with other sustainable practices, such as the use of bio-fertilizers or specific crop rotations. mdpi.comfrontiersin.org Understanding how CCC persists and behaves in soils managed with cover crops or no-till farming can help create integrated systems that are both productive and ecologically sound. By providing the analytical foundation for this research, this compound supports the evidence-based integration of plant growth regulators into modern, sustainable agricultural frameworks. mdpi.com
Q & A
Q. How is Chlorocholine Chloride-d9 identified and quantified in plant tissue samples?
-
Methodology : Use liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., Choline-d9) for precise quantification. The deuterated form reduces isotopic interference, improving accuracy. Quantification follows the formula:
Replicate analyses (n ≥ 3) and statistical validation (e.g., two-way ANOVA) ensure reliability .
Q. What is the role of this compound in plant growth regulation studies?
- Mechanistic Insight : Chlorocholine Chloride (CCC) inhibits gibberellin (GA) biosynthesis, reducing stem elongation and promoting compact growth. Deuterated CCC (CCC-d9) is used as a stable isotopic tracer to track uptake, metabolism, and translocation in plants. Studies on Solanum tuberosum (potato) demonstrate its effects on photosynthetic efficiency and tuber yield .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines : Use personal protective equipment (PPE), including gloves and lab coats. Avoid inhalation and direct contact; store in inert conditions (dry, under argon). Toxicity studies indicate organ damage and aquatic toxicity, necessitating proper waste disposal .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence its stability and biological activity compared to non-deuterated CCC?
- Analysis : Deuterium substitution (C-D bonds) alters metabolic stability via the kinetic isotope effect, slowing enzymatic degradation. Comparative studies using LC-MS can quantify degradation rates and residual concentrations in plant tissues. Note that isotopic effects may reduce bioactivity in certain pathways, requiring dose adjustments .
Q. How can researchers resolve contradictions in CCC-d9 efficacy data across plant species (e.g., Gardenia jasminoides vs. Solanum tuberosum)?
- Experimental Design : Optimize concentration ranges (e.g., 0–300 mg/L for Gardenia vs. 50–200 mg/L for potato) and harvest intervals (10–30 days). Use species-specific growth media and validate results with hormone profiling (e.g., GA and cytokinin levels). Statistical tools like Tukey’s HSD post hoc tests help identify significant differences .
Q. What are the implications of this compound in cross-species toxicity studies (e.g., insects vs. plants)?
- Case Study : In Graphosoma lineatum (insects), CCC at 750–1500 ppm caused 100% mortality, with males more sensitive than females. Contrast this with plant studies, where lower concentrations (100–300 mg/L) enhance growth. Differences arise from species-specific metabolic pathways and detoxification mechanisms. Dose-response curves and LC50 calculations are critical for risk assessment .
Q. How can researchers integrate this compound into multi-omics studies (e.g., metabolomics and transcriptomics)?
- Workflow : Combine LC-MS quantification of CCC-d9 with RNA-seq to identify GA biosynthesis genes (e.g., GA20ox, GA3ox) and metabolomic profiling of downstream metabolites. Use pathway analysis tools (e.g., KEGG, MetaboAnalyst) to map regulatory networks. Replicate experiments across growth stages to capture dynamic responses .
Methodological Best Practices
Q. How to validate the purity and stability of this compound in long-term studies?
- Protocols : Perform periodic NMR and high-resolution MS analyses to confirm structural integrity. Monitor degradation under varying storage conditions (temperature, humidity) using accelerated stability testing. Purity thresholds (>98%) must meet ISO guidelines for isotopic labeling .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of CCC-d9?
- Tools : Use two-way ANOVA to assess interactions between concentration and time (e.g., harvest intervals). Pair with post hoc tests (e.g., Bonferroni correction) for pairwise comparisons. Nonlinear regression models (e.g., log-logistic) fit dose-response data, with EC50 values indicating potency .
Q. How to address discrepancies in CCC-d9 recovery rates during extraction from complex matrices (e.g., soil vs. plant tissue)?
- Optimization : Compare extraction solvents (e.g., methanol-water vs. acetonitrile) and cleanup methods (SPE, QuEChERS). Spike matrices with deuterated internal standards to calculate recovery rates (target: 70–120%). Validate with certified reference materials if available .
Data Presentation and Reproducibility
Q. What are the requirements for publishing CCC-d9-related data in peer-reviewed journals?
- Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail:
Q. How to ensure reproducibility in CCC-d9 studies across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
